![molecular formula C19H10BrClF3N3S B2468408 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477299-01-7](/img/structure/B2468408.png)
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an acrylonitrile group . It also contains bromophenyl, chlorophenyl, and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups and rings. It would likely be confirmed by spectroanalytical data such as NMR and IR .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its functional groups and rings. These properties would be confirmed by physicochemical and spectroanalytical data .
Scientific Research Applications
Synthesis and Transformation of Derivatives
The compound, being structurally related to thiazoles, is significant in the synthesis and transformation of derivatives. The research highlighted the synthesis methods and chemical properties of 4-phosphorylated 1,3-azoles, including thiazoles. These derivatives are characterized by various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, antihypertensive, and neurodegenerative properties (Abdurakhmanova et al., 2018).
Organic Optoelectronics
Research has been conducted on the structural design and synthesis of materials based on the compound's related structures, focusing on their application in organic light-emitting diodes (OLEDs). The development of BODIPY-based materials, which are structurally related to the compound , demonstrates the compound's potential in the field of organic optoelectronics (Squeo & Pasini, 2020).
Heterocyclic Compound Synthesis
The compound is closely related to molecules used as building blocks in the synthesis of heterocyclic compounds. For example, derivatives of dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-one, structurally similar to the compound , are valuable in synthesizing various classes of heterocyclic compounds and dyes, indicating the potential of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile in similar applications (Gomaa & Ali, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-16-6-5-14(21)7-15(16)19(22,23)24/h1-7,9-10,26H/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGQZBCUVBPCE-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Cl)C(F)(F)F)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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